rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride
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Overview
Description
rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is a synthetic organic compound with the molecular formula C11H21NO3·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-butoxy group: This step involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection.
Amino group introduction: The amino group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active compound.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl 2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate
- rac-methyl 2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate hydrochloride
Uniqueness
rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is unique due to its specific cyclobutyl ring structure and the presence of both amino and ester functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C11H22ClNO3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
methyl 2-[(1S,2R,4S)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4;/h7-9H,5-6,12H2,1-4H3;1H/t7-,8+,9-;/m0./s1 |
InChI Key |
UHKXKMOGWRQDOJ-HBJOHWKNSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H]([C@@H]1CC(=O)OC)N.Cl |
Canonical SMILES |
CC(C)(C)OC1CC(C1CC(=O)OC)N.Cl |
Origin of Product |
United States |
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